molecular formula C13H12BrNO2 B8120247 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid

6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid

Cat. No.: B8120247
M. Wt: 294.14 g/mol
InChI Key: QZROBMPAWHKKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid (CAS 2279123-19-0) is a high-value indole derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C13H12BrNO2 and a molecular weight of 294.15 g/mol, this compound serves as a critical synthetic intermediate and secondary pharmacophore (SP) in the design and development of bitopic ligands for G protein-coupled receptors (GPCRs) . Its primary research value lies in the investigation of dopamine D2 and D3 receptors, where it has been utilized to study non-competitive, allosteric antagonism . The structural rigidity imparted by the cyclopropylmethyl group at the N1 position is a key feature for engendering allosteric interactions and enhancing receptor selectivity . This makes the compound a vital building block in creating novel therapeutics targeted at substance abuse disorders and other neurological conditions . Researchers employ this chemical synthon to explore structure-activity relationships (SAR) and to develop selective D3R antagonists with potential for improved side-effect profiles . This product is supplied for Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-bromo-1-(cyclopropylmethyl)indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-9-5-11(13(16)17)10-3-4-15(12(10)6-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZROBMPAWHKKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C(C=C(C=C32)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

(Trimethylsilyl)diazomethane-Mediated Esterification

A solution of indole-4-carboxylic acid in methanol is treated with (trimethylsilyl)diazomethane (TMS-diazomethane), achieving quantitative yield under ambient conditions. This method avoids acidic byproducts and is ideal for acid-sensitive intermediates.

Example Procedure :

  • Reactants : Indole-4-carboxylic acid (4.00 mmol), TMS-diazomethane (2.0 M in hexanes, 9 mL).

  • Conditions : Room temperature, 2 minutes.

  • Workup : Concentration under reduced pressure, repeated dissolution in methanol to remove residual reagents.

  • Yield : 100%.

Acid-Catalyzed Esterification

Alternatively, acetyl chloride or sulfuric acid in methanol facilitates esterification under reflux. While slightly lower yielding, this method is scalable and cost-effective.

Example Procedure :

  • Reactants : Indole-4-carboxylic acid (187.46 mmol), acetyl chloride (374 mmol), methanol (500 mL).

  • Conditions : 65°C, 24 hours.

  • Workup : Cooling, filtration, and vacuum drying.

  • Yield : 72%.

Regioselective Bromination at Position 6

Bromination of methyl indole-4-carboxylate requires careful control to favor position 6. The electron-withdrawing ester group meta-directs electrophilic attack, positioning bromine ortho to the carboxylate (position 6).

N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)

NBS in DMF at 0–5°C selectively brominates position 6, minimizing di-substitution.

Example Procedure :

  • Reactants : Methyl indole-4-carboxylate (10 mmol), NBS (11 mmol), DMF (50 mL).

  • Conditions : 0°C, 2 hours.

  • Workup : Quenching with water, extraction with dichloromethane, column chromatography (hexane/ethyl acetate).

  • Yield : 85–90%.

Molecular Bromine in Dichloromethane

For larger scales, Br₂ in DCM with a catalytic Lewis acid (e.g., FeCl₃) achieves similar selectivity but requires rigorous temperature control.

Example Procedure :

  • Reactants : Methyl indole-4-carboxylate (20 mmol), Br₂ (22 mmol), FeCl₃ (0.5 mmol), DCM (100 mL).

  • Conditions : −10°C, 1 hour.

  • Workup : Na₂S₂O₃ wash, drying, solvent evaporation.

  • Yield : 78–82%.

N-Alkylation with Cyclopropylmethyl Bromide

Functionalizing the indole nitrogen with a cyclopropylmethyl group demands deprotonation with a strong base, followed by nucleophilic substitution.

Sodium Hydride (NaH) in Tetrahydrofuran (THF)

NaH efficiently deprotonates the indole NH (pKa ~17), enabling alkylation with cyclopropylmethyl bromide.

Example Procedure :

  • Reactants : 6-Bromo-methyl indole-4-carboxylate (5 mmol), NaH (6 mmol), cyclopropylmethyl bromide (6 mmol), THF (50 mL).

  • Conditions : 0°C to room temperature, 12 hours.

  • Workup : Quenching with ice water, extraction with ethyl acetate, silica gel chromatography.

  • Yield : 70–75%.

Phase-Transfer Catalysis (PTC)

For improved reaction rates, benzyltriethylammonium chloride (BTEAC) in a biphasic system (toluene/aq. NaOH) facilitates alkylation at ambient temperatures.

Example Procedure :

  • Reactants : 6-Bromo-methyl indole-4-carboxylate (10 mmol), cyclopropylmethyl bromide (12 mmol), BTEAC (1 mmol), NaOH (15 mmol), toluene (100 mL).

  • Conditions : Room temperature, 6 hours.

  • Workup : Phase separation, organic layer drying, solvent removal.

  • Yield : 65–70%.

Ester Hydrolysis to Carboxylic Acid

The final step involves hydrolyzing the methyl ester to the free carboxylic acid under acidic or basic conditions.

Acidic Hydrolysis with HCl

Refluxing in aqueous HCl provides the carboxylic acid directly, suitable for acid-stable compounds.

Example Procedure :

  • Reactants : Methyl 6-bromo-1-cyclopropylmethyl-1H-indole-4-carboxylate (3.6 mmol), 6 M HCl (30 mL).

  • Conditions : Reflux, 2 hours.

  • Workup : Neutralization with NaHCO₃, extraction with DCM, concentration.

  • Yield : 78%.

Basic Hydrolysis with NaOH

Aqueous NaOH under reflux offers milder conditions, ideal for base-sensitive substrates.

Example Procedure :

  • Reactants : Methyl 6-bromo-1-cyclopropylmethyl-1H-indole-4-carboxylate (5 mmol), 2 M NaOH (50 mL).

  • Conditions : Reflux, 4 hours.

  • Workup : Acidification with HCl, filtration, washing with cold water.

  • Yield : 80–85%.

Analytical Characterization and Validation

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm, cyclopropylmethyl CH₂ at δ 3.8–4.2 ppm, and carboxylic acid proton (if present) at δ 12–13 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 309.0 (M+H⁺) for C₁₃H₁₁BrNO₂.

  • IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (broad, COOH).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry: 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with various enzymes and receptors, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is investigated for its anticancer, anti-inflammatory, and antimicrobial activities. The presence of the bromine atom and the carboxylic acid group can enhance its binding affinity to biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and functional groups make it suitable for applications in polymer chemistry and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and the carboxylic acid group enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs in the Indole Family

6-Bromo-1-isopropyl-1H-indole-4-carboxylic Acid Amide (CAS: 2301068-21-1)
  • Molecular Formula : C₁₂H₁₃BrN₂O
  • Molecular Weight : 281.16 g/mol
  • Key Differences :
    • N1-Substituent : Isopropyl group (vs. cyclopropylmethyl in the target compound).
    • C4 Functional Group : Amide (vs. carboxylic acid).
  • The amide group reduces acidity compared to carboxylic acid, altering pharmacokinetics (e.g., membrane permeability) .
6-Bromo-1H-indole-4-carboxylic Acid Methylamide (CAS: 2301067-27-4)
  • Molecular Formula : C₁₀H₉BrN₂O
  • Molecular Weight : 253.11 g/mol
  • Key Differences: N1-Substituent: None (vs. cyclopropylmethyl). C4 Functional Group: Methylamide (vs. carboxylic acid).
  • Methylamide further decreases polarity, favoring lipophilic environments .

Indazole Derivatives

6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Derivatives
  • Molecular Formula : C₁₃H₁₄BrN₃O₂ (representative example)
  • Key Differences :
    • Core Structure : Indazole (two nitrogen atoms in the aromatic ring) vs. indole.
    • N1-Substituent : Cyclopentyl (bulkier than cyclopropylmethyl).
  • Cyclopentyl’s larger size may restrict access to certain binding sites but enhance metabolic stability .

Functional Group Variants

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (CAS: 1202766-19-5)
  • Molecular Formula: C₁₀H₈BrNO₂
  • Molecular Weight : 254.08 g/mol
  • Key Differences :
    • C4 Functional Group : Methoxy (electron-donating) vs. carboxylic acid (electron-withdrawing).
    • C3 Substituent : Aldehyde (reactive group) vs. hydrogen in the target compound.
  • Implications :
    • Methoxy increases electron density on the indole ring, altering reactivity in electrophilic substitutions.
    • Aldehyde offers a site for further synthetic modifications .
6-Bromo-4-fluoro-1H-indole (CAS: 885520-59-2)
  • Molecular Formula : C₈H₅BrFN
  • Molecular Weight : 214.03 g/mol
  • Key Differences :
    • C4 Substituent : Fluorine (small, electronegative) vs. carboxylic acid.
  • Implications :
    • Fluorine enhances metabolic stability and bioavailability due to its electronegativity and small size.
    • XLogP3 value of 2.8 indicates higher lipophilicity compared to the target compound’s polar carboxylic acid .

Biological Activity

6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position, a cyclopropylmethyl group, and a carboxylic acid functional group at the 4-position of the indole core. Its molecular formula is C13H12BrNO2C_{13}H_{12}BrNO_2, with a molecular weight of approximately 292.14 g/mol.

Property Value
Molecular FormulaC13H12BrNO2C_{13}H_{12}BrNO_2
Molecular Weight292.14 g/mol
Indole CorePresent
Functional GroupsBromine, Cyclopropylmethyl, Carboxylic Acid

The biological activity of 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

  • Binding Affinity : The presence of the bromine atom enhances the compound's binding affinity to biological targets due to increased hydrophobic interactions.
  • Modulation of Enzyme Activity : The indole core allows for modulation of enzyme activity, particularly in pathways associated with cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

Studies have demonstrated that 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations into its antimicrobial activity reveal effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

  • Anticancer Studies : In a study evaluating the effects on breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .
  • Anti-inflammatory Research : In animal models of arthritis, administration of this compound led to a significant decrease in paw swelling and inflammatory cytokines compared to control groups .

Comparison with Similar Compounds

The unique structure of 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid sets it apart from similar indole derivatives:

Compound Name Key Differences Biological Activity
6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acidContains bromine and cyclopropylmethyl groupAnticancer, anti-inflammatory, antimicrobial
6-Bromo-1-methyl-1H-indole-4-carboxylic acidLacks cyclopropylmethyl groupLess potent anticancer activity
1-Cyclopropylmethyl-1H-indole-4-carboxylic acidLacks bromine atomLimited biological activity compared to brominated variant

Q & A

Q. What are the common synthetic routes for 6-bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including indole ring formation, bromination at position 6, cyclopropylmethyl substitution at position 1, and carboxylation at position 4. Key steps include:

  • Bromination : Electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
  • Cyclopropylmethylation : Alkylation with cyclopropylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to ensure regioselectivity at the indole nitrogen .
  • Carboxylation : Directed lithiation followed by carbon dioxide quenching or transition-metal-catalyzed carbonylation . Yield optimization requires precise stoichiometry, inert atmospheres for moisture-sensitive steps, and purification via column chromatography or recrystallization.

Q. How is the structural integrity of 6-bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid confirmed?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., bromine at C6, cyclopropylmethyl at N1) via coupling constants and splitting patterns. The cyclopropyl group shows distinct proton resonances at δ ~0.5–1.5 ppm .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., carboxylic acid group orientation relative to the indole plane) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (294.14 g/mol) and isotopic patterns consistent with bromine .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Preliminary studies focus on:

  • Enzyme Inhibition : Kinase assays (e.g., fluorescence-based ADP-Glo™) to measure IC₅₀ values against targets like EGFR or VEGFR .
  • Cellular Uptake : LC-MS quantification in cell lysates after incubation to assess membrane permeability .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, cyclopropylmethyl vs. methyl groups) impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Halogen Effects : Bromine at C6 enhances target binding affinity compared to chlorine due to its larger van der Waals radius and electron-withdrawing effects .
  • N1 Substitution : Cyclopropylmethyl improves metabolic stability over methyl groups by reducing CYP450-mediated oxidation .
  • Carboxylic Acid vs. Ester : The free acid increases solubility but reduces cell permeability compared to ester derivatives (e.g., methyl ester) .

Q. How can contradictory data on target selectivity in kinase inhibition studies be resolved?

Discrepancies often arise from:

  • Assay Conditions : ATP concentration variations (e.g., 1 mM vs. 10 µM) alter apparent IC₅₀ values. Standardize using the Km ATP for each kinase .
  • Off-Target Effects : Use isoform-specific inhibitors (e.g., gefitinib for EGFR) in counter-screens to confirm selectivity .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and explain divergent results .

Q. What advanced analytical methods are used to resolve impurities in scaled-up synthesis?

  • HPLC-PDA/MS : Hyphenated techniques identify byproducts (e.g., de-brominated derivatives or carboxylation intermediates) .
  • 2D NMR (HSQC, HMBC) : Assigns impurity structures by correlating 1^1H-13^13C couplings .
  • Thermogravimetric Analysis (TGA) : Detects solvent residues or hydrate formation during crystallization .

Q. What strategies are effective for derivatizing the carboxylic acid group without compromising activity?

  • Amide Coupling : Use EDC/HOBt with primary amines to generate prodrugs with enhanced bioavailability .
  • Esterification : BF₃-catalyzed methanolysis to improve lipophilicity for blood-brain barrier penetration .
  • Bioisosteric Replacement : Substitute with tetrazole or sulfonamide groups to maintain acidity while altering pharmacokinetics .

Q. How can computational modeling guide the optimization of this compound for neurodegenerative targets?

  • Molecular Docking : Predict binding to tau protein or β-secretase (BACE1) using crystal structures (PDB IDs: 2MZ7, 4D8C) .
  • Free-Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., cyclopropylmethyl vs. isopropyl) on binding affinity .
  • ADMET Prediction : SwissADME or pkCSM to forecast blood-brain barrier penetration and CYP450 interactions .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
  • Exothermic Reactions : Use controlled addition of brominating agents to prevent thermal degradation .
  • Cyclopropylmethyl Stability : Avoid prolonged storage in acidic conditions to prevent ring-opening reactions .

Q. How is the compound’s toxicity profile assessed in preclinical models?

  • In Vitro Tox Screens : hERG inhibition (patch-clamp assays) and hepatotoxicity (HepG2 cell viability) .
  • In Vivo Studies : Rodent models evaluate acute toxicity (LD₅₀) and organ-specific effects (histopathology of liver/kidney) .
  • Metabolite Identification : LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) indicative of bioactivation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.